molecular formula CHCl2CCl3<br>C2HCl5 B166500 Pentachloroethane CAS No. 76-01-7

Pentachloroethane

Cat. No.: B166500
CAS No.: 76-01-7
M. Wt: 202.3 g/mol
InChI Key: BNIXVQGCZULYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentachloroethane is a chemical compound composed of chlorine, hydrogen, and carbon with the chemical formula C₂HCl₅. It is a colorless, non-flammable liquid with a sweetish, chloroform-like odor. This compound is primarily used as a solvent for oils and grease, in metal cleaning, and in the separation of coal from impurities .

Mechanism of Action

Target of Action

Pentachloroethane, a chemical compound of chlorine, hydrogen, and carbon with the formula C2HCl5 , primarily targets the liver and kidneys . It has been associated with hepatocellular carcinomas in B6C3F1 mice .

Mode of Action

It has been observed that this compound increases replicative dna synthesis in the hepatocytes of b6c3f1 mice, thus inducing cell proliferation . This suggests that this compound may interact with its targets, leading to increased cell division and potentially contributing to carcinogenesis.

Biochemical Pathways

This compound may induce cytotoxic effects in the liver, probably arising from metabolically formed radicals . These radicals can cause oxidative stress and damage to cellular components, including lipids, proteins, and DNA, potentially leading to carcinogenesis.

Pharmacokinetics

Given its low solubility in water and its use as a solvent for oils and grease , it can be inferred that this compound may have significant lipid solubility. This could potentially influence its distribution within the body, particularly its ability to cross biological membranes and accumulate in lipid-rich tissues such as the liver and kidneys.

Result of Action

The primary molecular and cellular effects of this compound’s action appear to be related to its potential to induce cell proliferation and cytotoxic effects in the liver . This can lead to the development of hepatocellular carcinomas, as observed in B6C3F1 mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility may increase with temperature, potentially influencing its distribution in the environment and its exposure to organisms . , suggesting that its persistence in the environment could have long-term ecological impacts.

Scientific Research Applications

Pentachloroethane has several scientific research applications:

Comparison with Similar Compounds

Pentachloroethane is part of the class of chloroethanes, which includes other compounds such as:

    Tetrachloroethane: Similar to this compound but with one less chlorine atom.

    Hexachloroethane: Contains one more chlorine atom than this compound.

    Trichloroethane: Contains two fewer chlorine atoms than this compound.

This compound is unique due to its specific applications as a solvent and its role in environmental studies related to the degradation of chlorinated compounds .

Properties

IUPAC Name

1,1,1,2,2-pentachloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl5/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXVQGCZULYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl5, CHCl2CCl3
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021104
Record name Pentachloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentachloroethane appears as a colorless liquid with a chloroform-like odor. Insoluble in water and denser than water. Toxic by inhalation and ingestion. May irritate skin and eyes. Used as a solvent., Liquid, Colorless liquid with a sweetish, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweetish, chloroform-like odor.
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethane, 1,1,1,2,2-pentachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentachloroethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/110
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Pentachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0482.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

324 °F at 760 mmHg (NTP, 1992), 162.0 °C, 162 °C, 322 °F
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENTACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Pentachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0482.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Wt per gallon at 20 °C = 14.00 lb; latent heat of vaporization at bp = 43.6 cal/g = 78.4 Btu/lb; acidity as HCl = 0.001% by wt, max; coefficient of cubical expansion Av/deg C, liquid = 0.0009097; solubility of water in solvent at 20 °C = 0.24 g water/100 g, Miscible with ethanol, ether, Miscible in most common organic solvents, In water, 4.90X10+2 mg/L at 25 °C, Solubility in water: very poor, 0.05%
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENTACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Pentachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0482.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.6728 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6796 at 20 °C/4 °C, Relative density (water = 1): 1.68, 1.68
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENTACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Pentachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0482.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

7.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.0 (Air = 1), Relative vapor density (air = 1): 7.0
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENTACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.4 mmHg at 68 °F ; 6 mmHg at 86 °F (NTP, 1992), 3.5 [mmHg], 3.50 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.453, 3 mmHg
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentachloroethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/110
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PENTACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Pentachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0482.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

COLORLESS LIQUID

CAS No.

76-01-7
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentachloroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentachloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,1,2,2-pentachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentachloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentachloroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTACHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOJ9TH7LDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENTACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethane, pentachloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KI602160.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-20 °F (NTP, 1992), -28.78 °C, -29 °C, -20 °F
Record name PENTACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENTACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Pentachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0482.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentachloroethane
Reactant of Route 2
Reactant of Route 2
Pentachloroethane
Reactant of Route 3
Pentachloroethane
Reactant of Route 4
Pentachloroethane
Reactant of Route 5
Pentachloroethane
Reactant of Route 6
Pentachloroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.